1-Bromo-7H-benzo[c]carbazole
Description
Significance of Carbazole (B46965) Derivatives as Functional Materials in Contemporary Chemical Sciences
Carbazole and its derivatives are a privileged class of nitrogen-containing heterocycles that have garnered substantial interest in materials and medicinal chemistry research. chim.it Their unique structure, a tricyclic system with two benzene (B151609) rings fused to a five-membered pyrrole (B145914) ring, provides a foundation for a wide array of applications. bohrium.comijpsjournal.com The electron-rich nature of the carbazole core, coupled with its rigid and planar structure, imparts desirable properties such as high hole-transport capacity and luminescence. mdpi.comrunyvmat.com These characteristics make carbazole derivatives highly sought after as organic optoelectronic materials. bohrium.com
The versatility of the carbazole framework allows for extensive functionalization, enabling the fine-tuning of its optical and electronic properties. rsc.orgresearchgate.net This adaptability has led to their use in a variety of advanced materials, including:
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely studied for their application in OLEDs due to their high luminescence efficiency and thermal stability. mdpi.comrsc.orgresearchgate.net
Solar Cells: These compounds are explored as components in dye-sensitized and perovskite solar cells. mdpi.comresearchgate.net
Conducting Polymers: The conjugated tricyclic structure of carbazoles makes them suitable for creating conductive polymers used in transistors and biosensors. researchgate.net
Fluorescent Dyes: Their inherent fluorescence is harnessed in the development of dyes for bioimaging. researchgate.net
The continuous development of new synthetic strategies for carbazole derivatives aims to enhance their performance in these and other cutting-edge applications. bohrium.com
Overview of Benzo[c]carbazole Core Structures in Optoelectronic Systems and Organic Electronics
Within the broader family of carbazoles, benzo[c]carbazole core structures represent a particularly important subclass for optoelectronic applications. runyvmat.com The fusion of an additional benzene ring to the carbazole moiety at the [c] position creates a more extended π-conjugated system, which influences the material's electronic and photophysical properties. This extended conjugation, combined with the inherent rigidity and planarity of the structure, is critical for its performance in electronic devices.
Recent research has highlighted the utility of 7H-benzo[c]carbazole (cBCZ) and its derivatives in the development of materials with ultralong room-temperature phosphorescence (RTP). chinesechemsoc.org These materials are promising for applications in advanced encryption, anti-counterfeiting, and bioimaging. chinesechemsoc.org The benzo[c]carbazole core can be further modified, for instance, by introducing donor-acceptor (D-A) type structures to create molecules with specific photophysical behaviors. pku.edu.cn
Key applications and research findings related to benzo[c]carbazole core structures include:
Host Materials in OLEDs: Their high triplet energy and good thermal stability make them suitable as host materials for phosphorescent emitters in OLEDs.
Ultralong Organic Room Temperature Phosphorescence (UORTP): When dispersed in a polymer or powder matrix, benzo[c]carbazole derivatives can exhibit strong, photo-activated UORTP. chinesechemsoc.org
Hole-Transporting Materials: Like other carbazole derivatives, the benzo[c]carbazole scaffold possesses good hole-transporting capabilities, a crucial property for many organic electronic devices. runyvmat.com
The ability to synthetically tune the properties of the benzo[c]carbazole core makes it a versatile platform for designing next-generation organic electronic materials. nih.gov
Positioning 1-Bromo-7H-benzo[c]carbazole within Halogenated Polycyclic Aromatic Nitrogen Heterocycles for Functional Materials Development
This compound belongs to the class of halogenated polycyclic aromatic nitrogen heterocycles (PANHs). The introduction of a bromine atom onto the benzo[c]carbazole framework is a strategic modification that significantly influences the compound's reactivity and electronic properties. Halogenation is a common and effective strategy in materials science to modulate the characteristics of organic molecules.
The bromine atom at the 1-position of the 7H-benzo[c]carbazole offers several advantages for the development of functional materials:
Reactive Handle for Further Synthesis: The carbon-bromine bond serves as a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of other functional groups to further tailor the molecule's properties for specific applications.
Enhanced Intersystem Crossing: The "heavy atom effect" of bromine can promote intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state to a triplet excited state. This is particularly important for developing efficient phosphorescent materials for OLEDs.
Modified Electronic Properties: The electron-withdrawing nature of the bromine atom can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of the electronic band gap is crucial for optimizing charge injection and transport in organic electronic devices. rsc.org
Control of Molecular Packing: The presence of a bulky bromine atom can influence the way molecules pack in the solid state, which in turn affects the material's charge transport properties and photophysical behavior. rsc.org
The strategic placement of a bromine atom on the benzo[c]carbazole core positions this compound as a key intermediate for creating a diverse range of functional materials with tailored optoelectronic properties.
Research Landscape and Current Trends in Brominated Carbazole Chemistry
The field of brominated carbazole chemistry is dynamic, with ongoing research focused on synthesizing novel compounds and exploring their applications. A significant trend is the use of brominated carbazoles as building blocks for more complex molecular architectures.
Recent research highlights several key areas of interest:
Development of Novel Catalytic Methods: There is a continuous effort to develop more efficient, selective, and environmentally friendly methods for the synthesis and functionalization of carbazoles, including brominated derivatives. nih.govresearchgate.net This includes transition metal-catalyzed C-H activation and functionalization. chim.it
Applications in Optoelectronics: Brominated carbazoles are being investigated for their potential in various optoelectronic devices. For instance, the introduction of bromine atoms onto carbazole-based dyes has been shown to enhance the performance of dye-sensitized solar cells for hydrogen production. rsc.org
Medicinal Chemistry: Brominated carbazoles have also emerged as compounds of interest in medicinal chemistry. Studies have shown their potential as antibiotic adjuvants, capable of potentiating the effects of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The synthesis of this compound is typically achieved through the bromination of 7H-benzo[c]carbazole using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This straightforward synthesis makes the compound readily accessible for further chemical transformations.
The table below summarizes some key research findings related to brominated carbazoles:
| Research Area | Key Finding | Reference |
| Antibiotic Adjuvants | Monobrominated carbazoles showed the greatest adjuvant activity in potentiating β-lactam antibiotics against MRSA. | nih.gov |
| Dye-Sensitized Solar Cells | Bromination of carbazole-based dyes led to enhanced photocatalytic hydrogen evolution. | rsc.org |
| Synthesis | An efficient synthesis of 10-Bromo-7H-benzo[c]carbazole was achieved using NBS in THF with a yield of 86%. | chemicalbook.com |
The ongoing exploration of brominated carbazoles, including this compound, promises to yield new materials with advanced functionalities for a wide range of scientific and technological applications.
Properties
Molecular Formula |
C16H10BrN |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
1-bromo-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-6-3-4-10-8-9-14-16(15(10)12)11-5-1-2-7-13(11)18-14/h1-9,18H |
InChI Key |
GNUMMXVWJMWRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C(=CC=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Bromo 7h Benzo C Carbazole
Precursor Synthesis Strategies for 7H-Benzo[c]carbazole Core
The foundational step in synthesizing 1-Bromo-7H-benzo[c]carbazole is the efficient construction of the parent 7H-benzo[c]carbazole framework. This is achieved through various synthetic strategies, primarily involving the formation of the fused ring system from simpler precursors.
Annulation Reactions for Benzo[c]carbazole Ring System Construction
Annulation, the process of building a new ring onto a pre-existing one, is a primary method for constructing the benzo[c]carbazole core. Photochemical reactions offer a powerful and efficient route. A novel one-pot photochemical annulation has been developed for synthesizing benzo[c]carbazoles in moderate to high yields. nih.govdntb.gov.ua This process involves the reaction of 2-chloroindole-3-carbaldehydes with styrenes, proceeding through a sequence of photodechlorination-initiated coupling, electrocyclic reactions, and subsequent deformylative aromatization in the presence of pyridine. nih.gov
| Annulation Strategy | Key Precursors | Reagents/Conditions | Yield | Reference |
| Photochemical Annulation | 2-Chloroindole-3-carbaldehydes, Styrenes | Pyridine, Photochemical irradiation | Moderate to High | nih.govdntb.gov.ua |
| Base/Light-Induced Cyclisation | 3-Bromo-1,2-dimethyl-1H-indole, Acetophenone-2-boronic acid | 1. Suzuki Coupling (Pd catalyst) 2. tBuOK / hν (Cyclisation) | 79% (overall) | wits.ac.za |
| Aryne Annulation | Indolyl β-ketonitrile | Aryne precursor, Transition-metal-free oxidation | Good | acs.org |
Multi-Component Reactions for Benzo[c]carbazole Framework Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient pathway to complex molecular architectures. While direct MCRs to fully aromatized 7H-benzo[c]carbazole are not extensively documented, they are widely used to form related carbazole (B46965) frameworks that can serve as advanced precursors.
For example, copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles in refluxing toluene (B28343) afford diverse spirotetrahydrocarbazoles in satisfactory yields. beilstein-journals.org These tetrahydrocarbazole products can subsequently be aromatized to yield the final carbazole ring system. Similarly, MCRs have been developed for the synthesis of the isomeric benzo[a]carbazole framework from 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile, highlighting the utility of this approach in building benzofused carbazole systems. nih.gov
Regioselective Bromination Approaches for this compound
Once the 7H-benzo[c]carbazole core is synthesized, the next critical step is the introduction of a bromine atom at the C1 position. This requires highly regioselective bromination methods to avoid the formation of unwanted positional isomers.
Direct Halogenation Protocols Utilizing N-Bromosuccinimide (NBS) and Other Brominating Agents
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the electrophilic bromination of aromatic and heteroaromatic compounds, including carbazoles. researchgate.netrsc.org The bromination of the parent carbazole ring with NBS typically occurs at the electron-rich C3 and C6 positions. For example, the reaction of carbazole with NBS in dimethylformamide (DMF) can yield 3-bromocarbazole. beilstein-journals.org
Directed Bromination Strategies for Specific Positional Isomers
To overcome the challenge of regioselectivity in direct electrophilic substitution, directed C-H functionalization has emerged as a powerful strategy. chim.it This approach involves the temporary installation of a directing group on the substrate, which coordinates to a metal catalyst and directs the functionalization (in this case, bromination) to a specific, often sterically hindered, C-H bond. chim.it
In the context of carbazole chemistry, directing groups are commonly placed on the carbazole nitrogen (N7 in benzo[c]carbazole). This allows for regioselective C-H activation at adjacent positions. While specific examples of directing-group-assisted C1 bromination of 7H-benzo[c]carbazole are not explicitly detailed, the principle has been successfully applied for other C1 functionalizations, such as alkylation and acylation, on the carbazole nucleus. chim.it This strategy represents a highly promising, albeit more complex, theoretical pathway to achieving the desired 1-bromo positional isomer with high selectivity.
Advanced Coupling Reactions Involving this compound as a Building Block
The bromine atom in this compound makes it an exceptionally valuable building block for the synthesis of more complex, functional molecules through transition-metal-catalyzed cross-coupling reactions. The C-Br bond serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction, which is one of the most efficient methods for creating C(sp²)-C(sp²) bonds. nih.gov This reaction would involve coupling this compound with various aryl- or heteroarylboronic acids or esters in the presence of a palladium catalyst. nih.govrsc.org This approach is well-established for bromo-carbazole derivatives, as demonstrated by the successful Suzuki-Miyaura coupling of 1-bromo-9H-carbazole with arylboronic acids. researchgate.net
Another cornerstone of modern synthetic chemistry is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgnih.gov This reaction would enable the synthesis of a wide array of 1-amino-substituted benzo[c]carbazole derivatives, which are valuable in materials science and medicinal chemistry. The versatility of this reaction allows for the coupling of various primary and secondary amines, including other heterocycles. wikipedia.orgacs.org Other important transformations include Ullmann-type C-N coupling reactions, which provide an alternative route to N-heteroarylcarbazole derivatives. nih.gov
| Coupling Reaction | Bond Formed | Typical Coupling Partner | Catalyst System (Example) | Reference |
| Suzuki-Miyaura | C-C | Aryl/Heteroarylboronic acid or ester | Pd(PPh₃)₄ / Base | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base | wikipedia.orgbeilstein-journals.org |
| Ullmann Coupling | C-N | N-Heterocycle (e.g., Carbazole) | CuCl / Ligand / Base | nih.gov |
Suzuki-Miyaura Cross-Coupling for Arylation and Alkylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. nih.govmdpi.com In the context of this compound, this palladium-catalyzed reaction enables the introduction of various aryl, heteroaryl, alkyl, and alkenyl substituents at the C-1 position by coupling the bromo-substrate with a corresponding organoboron compound, such as a boronic acid or boronic ester. nih.govresearchgate.net
The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov A typical catalytic system consists of a palladium source (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent mixture like dioxane/H₂O. nih.gov The versatility of this method allows for the synthesis of a diverse library of 1-substituted-7H-benzo[c]carbazole derivatives, which is essential for tuning the electronic and photophysical properties of the molecule for specific applications. The reaction has been successfully applied to closely related structures like bromo-indazoles and other bromoanilines, demonstrating its broad applicability in heteroaromatic chemistry. nih.govnih.gov
| Entry | Aryl Halide Substrate (Analogue) | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 1-Bromo-9(H)-carbazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 1-Aryl-9(H)-carbazole | 70-95 |
| 2 | ortho-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 2-Aminobiphenyl | >95 |
| 3 | 7-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 7-(4-Methoxyphenyl)-1H-indazole | 85 |
This table presents representative conditions for Suzuki-Miyaura reactions on substrates analogous to this compound to illustrate typical parameters and outcomes. researchgate.netnih.gov
Heck and Sonogashira Coupling for C-C Bond Formation
The Heck and Sonogashira reactions are fundamental palladium-catalyzed cross-coupling methods for forming new carbon-carbon bonds at the site of a halide. researchgate.netresearchgate.net These reactions are instrumental in the derivatization of aryl halides like this compound.
The Heck reaction introduces alkenyl (vinyl) groups by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. This method provides a direct route to stilbene-like structures, which are often of interest for their optical properties.
The Sonogashira reaction is a versatile method for coupling terminal alkynes with aryl halides to form aryl-alkyne structures. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI), although copper-free versions have also been developed. organic-chemistry.org The introduction of an alkynyl moiety significantly extends the π-conjugation of the benzo[c]carbazole system, which can dramatically alter its electronic and luminescent properties. The reaction is compatible with a wide range of functional groups on both the aryl halide and the alkyne coupling partner. organic-chemistry.org
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Heck | This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 1-Alkenyl-7H-benzo[c]carbazole |
| Sonogashira | This compound | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Et₃N / Piperidine | THF | 1-Alkynyl-7H-benzo[c]carbazole |
This table outlines generalized conditions for Heck and Sonogashira reactions based on standard protocols for aryl bromides. researchgate.netnih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction facilitates the coupling of aryl halides, such as this compound, with a diverse range of primary and secondary amines, including anilines, alkylamines, and other nitrogen-containing heterocyles. wikipedia.orgnih.gov Its development has significantly expanded the ability to synthesize aryl amines, which are ubiquitous structures in pharmaceuticals and materials science. wikipedia.org
The catalytic system for this transformation typically involves a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a sterically hindered phosphine ligand (such as XPhos, RuPhos, or SPhos), and a base (commonly a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃). beilstein-journals.orgacs.org The choice of ligand is critical and often determines the scope and efficiency of the reaction. acs.org By applying this methodology, the bromine atom at the C-1 position of the benzo[c]carbazole core can be replaced with a variety of amino groups, providing access to a wide range of N-substituted derivatives with tailored electronic properties. nih.gov
| Amine | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Conversion (%) |
| Carbazole | XPhos | G3-XPhos | K₃PO₄ | Toluene | 100 | >99 |
| Diphenylamine (DPA) | XPhos | G3-XPhos | K₃PO₄ | Toluene | 100 | 96 |
| Phenoxazine (PXZ) | DavePhos | G3-DavePhos | K₃PO₄ | Toluene | 100 | >99 |
| Phenothiazine (PTZ) | XPhos | G3-XPhos | K₃PO₄ | Toluene | 100 | 99 |
This table summarizes the optimized conditions for the Buchwald-Hartwig amination of bromobenzene (B47551) with various heterocyclic amines, demonstrating the efficacy of different phosphine ligands. These conditions are applicable to substrates like this compound. acs.org
Palladium-Catalyzed Domino C-H Functionalization
Palladium-catalyzed domino reactions involving C-H functionalization represent a highly efficient and atom-economical strategy for constructing complex molecular architectures like the benzo[c]carbazole skeleton. bohrium.com Rather than starting with a pre-formed bromo-carbazole, this approach builds the heterocyclic core through a sequence of intramolecular bond-forming events. nih.govacs.org
One such strategy involves the palladium-catalyzed intramolecular C-H amination of suitably designed biaryl amide precursors. nih.gov This process typically involves the selective activation of an arene C-H bond, followed by the formation of a new C-N bond to complete the cyclization, thereby constructing the carbazole ring system in a single operation. nih.govnih.gov This tandem approach avoids the need for pre-functionalized starting materials and often allows for control over the substitution pattern of the final carbazole product. nih.gov Such methods are powerful tools for synthesizing diverse carbazole derivatives from readily available materials. rsc.org
Gold(I)-Catalyzed Cascade Reactions for Annulated Systems
Homogeneous gold catalysis has emerged as a powerful tool for synthesizing complex heterocyclic systems through atom-economical cascade reactions. nih.gov The π-acidity of gold(I) catalysts effectively activates carbon-carbon multiple bonds, initiating a sequence of transformations to build intricate molecular frameworks. organic-chemistry.org
The benzo[c]carbazole core can be synthesized via a gold(I)-catalyzed cascade reaction between azide-diynes and arenes. nih.govrsc.org In this process, the gold catalyst mediates a nucleophilic attack of the azido (B1232118) group on a proximal alkyne, leading to the formation of a gold carbenoid species after the extrusion of nitrogen. nih.gov This intermediate then undergoes an electrophilic aromatic substitution with an arene, followed by an intramolecular hydroarylation to construct the fused pyrrole (B145914) and benzene (B151609) rings of the benzo[c]carbazole system. nih.govrsc.org This methodology allows for the formation of two C-C bonds and one C-N bond in a single, efficient operation. rsc.org
Derivatization Strategies and Functionalization of this compound
The bromine atom at the C-1 position of this compound is the primary site for derivatization. While transition metal-catalyzed cross-coupling reactions are the dominant methods for its functionalization, nucleophilic substitution reactions also offer a potential, albeit more challenging, pathway for introducing new functional groups.
Nucleophilic Substitution Reactions at the Bromine Position
Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike nucleophilic aliphatic substitution, SNAr on unactivated aryl halides is generally sluggish. The reaction typically requires either strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack, or harsh reaction conditions.
In the case of this compound, the carbazole ring system is electron-rich, which disfavors classical SNAr pathways. However, nucleophilic substitution can sometimes be achieved under specific conditions, such as those promoted by copper catalysts (e.g., Ullmann condensation) or through alternative mechanisms. For certain activated heterocyclic systems, the direct displacement of a bromine atom by various nucleophiles like amines, alkoxides, and thiolates has been observed. researchgate.netnih.gov For instance, studies on other bromo-substituted benzo-fused heterocycles have shown that reactions with N-nucleophiles (e.g., aniline, morpholine) and S-nucleophiles (e.g., thiophenol) can proceed, although they may require elevated temperatures or the use of a strong base to generate a more potent nucleophile. researchgate.netnih.gov The reactivity in such substitutions is highly dependent on the specific nucleophile and the electronic properties of the heterocyclic core. researchgate.net
Oxidation and Reduction Pathways to Alter Electronic Properties
The electronic properties of carbazole derivatives are intrinsically linked to their aromatic and heterocyclic structure. Oxidation and reduction reactions can significantly modify these properties, a principle widely utilized in the development of organic electronic materials.
Oxidation: The carbazole nitrogen atom possesses a lone pair of electrons that can be removed through oxidation, forming a radical cation. This process, often studied by techniques like cyclic voltammetry, reveals the HOMO (Highest Occupied Molecular Orbital) energy level of the molecule. The stability and subsequent reactivity of this radical cation are influenced by the position of substituents on the carbazole framework. For bromo-substituted carbazoles, the bromine atom's electron-withdrawing nature can influence the oxidation potential. However, specific data on how a bromine atom at the 1-position of 7H-benzo[c]carbazole affects its oxidation pathways and the resulting electronic properties are not documented in the available literature.
Reduction: Reduction of carbazole derivatives is generally more challenging due to the electron-rich nature of the aromatic system. It typically involves the addition of electrons to the LUMO (Lowest Unoccupied Molecular Orbital). The LUMO energy level can be influenced by the presence and position of electron-withdrawing groups. While a bromine substituent can affect the reduction potential, detailed studies on the reduction pathways of this compound are not available.
Alterations in the electronic properties through oxidation and reduction are fundamental to the application of carbazole derivatives in organic light-emitting diodes (OLEDs), photovoltaics, and as photocatalysts. The precise tuning of these properties is a key area of research, but specific experimental or theoretical data for the 1-bromo isomer remains elusive.
Large-Scale Synthetic Considerations and Process Optimization for this compound
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges that require careful consideration and optimization of reaction parameters.
For a compound like this compound, a hypothetical industrial production route would likely be based on established methods for carbazole synthesis, such as the Buchwald-Hartwig or Ullmann condensation reactions, followed by a regioselective bromination step.
Potential Scalability Challenges:
Starting Material Availability and Cost: The availability and cost of the specific precursors required for the synthesis of the 1-bromo isomer would be a primary concern.
Reaction Conditions: High temperatures, expensive catalysts (e.g., palladium-based), and long reaction times often associated with carbazole synthesis can be challenging to scale up safely and economically.
Regioselectivity: Achieving bromination specifically at the 1-position of the 7H-benzo[c]carbazole core on a large scale can be difficult, potentially leading to mixtures of isomers that require extensive purification.
Waste Management: The use of halogenated solvents and heavy metal catalysts can generate hazardous waste, requiring specialized and costly disposal procedures.
Safety: The handling of potentially toxic or reactive intermediates and reagents on an industrial scale necessitates stringent safety protocols.
Without established synthetic routes for this compound, these challenges remain theoretical.
Achieving high purity is critical for the application of organic materials in electronic devices, as impurities can significantly degrade performance. The purification of this compound would likely employ standard techniques used for similar organic compounds.
Recrystallization: This is a common and cost-effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities would either remain in solution or be insoluble at high temperatures.
Column Chromatography: For more challenging separations, particularly for removing isomeric impurities, column chromatography is a powerful technique. A stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or mixture of solvents) are chosen to exploit differences in the polarity and adsorptivity of the desired compound and its impurities.
The table below summarizes these common purification techniques.
| Purification Technique | Principle of Separation | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, can yield highly pure crystalline products. | Solvent selection can be challenging, may not be effective for removing impurities with similar solubility. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it. | High resolution, effective for separating complex mixtures and isomers. | Can be time-consuming, requires larger volumes of solvent, may be less cost-effective for very large scales. |
The optimal purification strategy for this compound would depend on the specific impurities present in the crude product, which in turn is determined by the synthetic route employed.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 7h Benzo C Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For 1-Bromo-7H-benzo[c]carbazole, these spectra would show characteristic peaks for the N-H bond of the carbazole (B46965) moiety, C-H and C=C bonds of the aromatic rings, and the C-Br bond. No experimental vibrational spectra for this specific compound could be sourced.
The absence of this fundamental characterization data suggests that this compound may be a novel compound, a less-studied synthetic intermediate, or its characterization data may exist in proprietary databases or publications not accessible through broad public searches.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique "molecular fingerprint."
Key expected vibrational modes for this compound would include:
N-H Stretching: A characteristic sharp peak is anticipated in the region of 3400-3300 cm⁻¹, indicative of the secondary amine (N-H) group within the carbazole ring system.
Aromatic C-H Stretching: Multiple sharp bands are expected above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the fused aromatic rings.
C=C Aromatic Ring Stretching: Strong to medium intensity absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic framework.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the carbazole ring typically appears in the 1360-1250 cm⁻¹ range.
C-Br Stretching: The presence of the bromine atom would be confirmed by a characteristic absorption band in the far-infrared region, typically between 600 and 500 cm⁻¹.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H | 3400 - 3300 | Stretching |
| Aromatic C-H | > 3000 | Stretching |
| Aromatic C=C | 1600 - 1450 | Ring Stretching |
| C-N | 1360 - 1250 | Stretching |
| C-Br | 600 - 500 | Stretching |
| Aromatic C-H | 900 - 675 | Out-of-Plane Bending |
Electronic Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum is characteristic of the conjugated π-electron system of the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the extended aromatic system of the benzo[c]carbazole core. The introduction of a bromine atom, an auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent 7H-benzo[c]carbazole due to its electron-donating and withdrawing resonance and inductive effects, respectively.
Studies on carbazole and its derivatives have shown characteristic absorption bands. For instance, carbazole typically exhibits absorption maxima around 295 nm and 327 nm. It is anticipated that this compound would display a similar profile, with potential shifts in the maxima and changes in molar absorptivity due to the presence and position of the bromine substituent. The spectrum is likely to show multiple absorption bands corresponding to different electronic transitions within the fused aromatic rings.
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π* | 250 - 400 | Benzo[c]carbazole core |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the exact connectivity and conformation of the molecule.
The crystal structure of this compound would reveal:
The planarity of the benzo[c]carbazole ring system.
The precise location of the bromine atom at the C1 position.
The bond lengths and angles within the molecule, which can be influenced by the electronic effects of the bromine substituent.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings.
Table 3: Anticipated X-ray Crystallography Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Triclinic, etc. |
| Space Group | e.g., P2₁/c, P-1, etc. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | C-C, C-N, C-H, C-Br (Å) |
| Bond Angles | Angles between atoms (°) |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking distances (Å) |
Chromatographic Techniques for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds and to isolate specific isomers.
For this compound, a reversed-phase HPLC method would likely be employed for purity assessment. This would typically involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The HPLC analysis of a sample of this compound would provide:
Retention Time (tᵣ): The time it takes for the compound to elute from the column, which is a characteristic value under specific chromatographic conditions.
Purity Profile: The chromatogram would show a major peak corresponding to this compound and potentially minor peaks for any impurities or isomers. The peak area percentage of the main peak is used to determine the purity of the sample.
Isomer Separation: HPLC is particularly useful for separating isomers. A well-developed method could distinguish this compound from other brominated isomers that may be present as byproducts of the synthesis.
Table 4: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of this compound
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength corresponding to an absorption maximum (e.g., 295 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Electronic Structure and Photophysical Properties of 1 Bromo 7h Benzo C Carbazole
Electronic Absorption Characteristics
The electronic absorption spectrum of a molecule provides insight into the energy differences between its electronic ground state and various excited states. For complex aromatic systems like 1-Bromo-7H-benzo[c]carbazole, these spectra are characterized by distinct bands corresponding to specific electronic transitions.
π-π and n-π Electronic Transitions**
The absorption spectrum of this compound is expected to be dominated by intense π-π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extensive aromatic system of the benzo[c]carbazole core. A comparative study of carbazole (B46965) and its analogues shows that such transitions are characteristic of their electronic structure ruc.dk. The fusion of a benzene (B151609) ring onto the carbazole moiety creates a larger, more delocalized π-electron system compared to simple carbazole, which typically results in absorption bands at longer wavelengths (a bathochromic shift).
In addition to π-π* transitions, heterocyclic molecules containing nitrogen may exhibit n-π* transitions, which involve the excitation of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital. However, in carbazole and its derivatives, the nitrogen lone pair is significantly involved in the aromatic sextet, which reduces its non-bonding character. Consequently, n-π* transitions are often obscured by the much more intense π-π* bands researchgate.net.
Influence of Molecular Structure and Substituents on Absorption Maxima
The molecular architecture of this compound plays a critical role in defining its absorption maxima. The key structural features are the fused aromatic rings and the bromine substituent.
Fused Aromatic Core : The 7H-benzo[c]carbazole framework provides a rigid and planar structure with extended π-conjugation. This extensive conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to absorption in the ultraviolet (UV) region, likely extending towards the visible spectrum.
Bromine Substituent : The presence of a bromine atom at the 1-position can influence the absorption maxima through electronic and steric effects. As a halogen, bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. More significantly, the introduction of a heavy atom like bromine can lead to a red shift in the absorption bands. Studies on brominated carbazole units have shown that this substitution can shift the energy of the excited singlet states researchgate.net. The incorporation of bromine atoms has been observed to cause a gradual red-shift in the absorption spectra of other aromatic systems, indicating a modification of the electronic structure nih.gov.
Emission Properties and Luminescence Phenomena
Upon absorption of photons, excited molecules can relax to the ground state through various radiative and non-radiative pathways. The primary radiative process for many carbazole derivatives is fluorescence.
Fluorescence Emission Spectroscopy
This compound is expected to exhibit fluorescence, a form of luminescence where a molecule emits a photon from an excited singlet state (typically S₁) to return to the singlet ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the energy of the lowest excited singlet state. Studies on various carbazole derivatives confirm that the carbazole moiety is a robust fluorophore rsc.orgnih.gov. The specific emission wavelength of this compound would be determined by the electronic structure of its S₁ state, which is influenced by both the benzo-fusion and the bromo-substitution.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.
ΦF = (Number of photons emitted) / (Number of photons absorbed)
For carbazole-based compounds, the quantum yield can be highly sensitive to structural modifications and the surrounding environment rsc.org. The introduction of a bromine atom is known to induce a "heavy-atom effect," which promotes intersystem crossing (ISC)—the transition from an excited singlet state to a triplet state (S₁ → T₁). Because ISC is a non-radiative decay pathway for the S₁ state, it competes directly with fluorescence. Therefore, it is anticipated that the fluorescence quantum yield of this compound would be lower than that of its non-halogenated parent compound, 7H-benzo[c]carbazole.
Illustrative Data Table: Photophysical Properties
Note: The following data are hypothetical and serve as an illustrative example of typical values for a brominated aromatic compound, as specific experimental data for this compound were not found in the searched literature.
| Compound | Absorption λmax (nm) | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) |
| 7H-benzo[c]carbazole | ~350 | ~380 | ~0.40 |
| This compound | ~355 | ~385 | ~0.25 |
Fluorescence Lifetime Measurements
The fluorescence lifetime (τF) is another critical parameter, representing the average time a molecule remains in the excited singlet state before emitting a photon. It is an intrinsic property of the molecule under specific conditions.
The lifetime is inversely related to the sum of the rate constants of all decay processes from the S₁ state (both radiative, kF, and non-radiative, knr):
τF = 1 / (kF + knr)
Illustrative Data Table: Fluorescence Decay Parameters
Note: The following data are hypothetical and serve as an illustrative example, as specific experimental data for this compound were not found in the searched literature.
| Compound | Fluorescence Lifetime (τF) (ns) | Radiative Rate Constant (kF) (s-1) | Non-radiative Rate Constant (knr) (s-1) |
| 7H-benzo[c]carbazole | 10.0 | 4.0 x 107 | 6.0 x 107 |
| This compound | 6.5 | 3.8 x 107 | 1.1 x 108 |
Solvatochromic Effects on Fluorescence (Stokes Shift, Redshift with Polarity)
Solvatochromism describes the change in the absorption or emission spectra of a chemical compound when dissolved in different solvents of varying polarity. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation. For derivatives of 7H-benzo[c]carbazole, the introduction of electron-donating and electron-withdrawing groups can induce intramolecular charge transfer (ICT) characteristics, making them sensitive to the solvent environment.
The fluorescence emission of such compounds is more susceptible to solvatochromic effects than their absorption spectra. This is because the excited state has a longer lifetime than the ground state, allowing for reorientation of the surrounding solvent molecules to stabilize the excited-state dipole. This stabilization lowers the energy of the excited state, resulting in a redshift (a shift to longer wavelengths) of the fluorescence emission in more polar solvents.
A key parameter used to quantify this effect is the Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. A larger Stokes shift is typically observed in more polar solvents, indicating a greater degree of stabilization of the excited state by the solvent shell. For donor-acceptor type carbazole luminophores, the fluorescence has been shown to be strongly dependent on solvent polarity. rsc.orgrsc.org This suggests that this compound, with the electron-rich carbazole moiety and the electronegative bromine atom, would likely exhibit a notable redshift in its fluorescence spectrum and an increased Stokes shift as the polarity of the solvent increases.
| Solvent | Relative Polarity | Expected Fluorescence Emission | Expected Stokes Shift |
|---|---|---|---|
| Hexane | Low | Shorter Wavelength (e.g., Blue-Green) | Smaller |
| Toluene (B28343) | Low-Medium | ↓ | ↓ |
| Dichloromethane | Medium | ↓ | ↓ |
| Acetonitrile (B52724) | High | Longer Wavelength (e.g., Green-Yellow) | Larger |
Phosphorescence and Delayed Fluorescence Studies
Ultralong Organic Room Temperature Phosphorescence (UORTP) Mechanisms
Pure powders of 7H-benzo[c]carbazole (BCz) and its derivatives typically exhibit only blue fluorescence under ambient conditions. chinesechemsoc.org However, they can be induced to display strong ultralong organic room temperature phosphorescence (UORTP), a phenomenon of long-lived light emission after the cessation of excitation.
The primary mechanism for UORTP in these compounds involves the generation of charge-separated states, specifically radical cations. chinesechemsoc.orgacs.org The process involves several steps:
Excitation: Upon irradiation with UV light, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).
Intersystem Crossing (ISC): The molecule transitions from the S₁ state to an excited triplet state (T₁).
Charge Separation: Excitons in the triplet state are trapped by charge-separated states through a charge-transfer process, leading to the formation of BCz radical cations. chinesechemsoc.org
Stabilization and Emission: These radical cations are stabilized by the surrounding environment (the matrix), which suppresses non-radiative decay pathways. The slow recombination of these stabilized, long-lived radical species results in UORTP. chinesechemsoc.orgnih.gov
This mechanism highlights that UORTP originates from the generation of radical cations, which is a departure from other mechanisms that rely on strong intermolecular interactions within a host-guest system. chinesechemsoc.org
Photo-activated Luminescence Phenomena
A distinct characteristic of UORTP in 7H-benzo[c]carbazole derivatives is that the phenomenon is often photo-activated. chinesechemsoc.org This means that the ultralong phosphorescence is not immediately observed upon initial UV exposure but rather appears and intensifies with continued irradiation.
This activation process is directly linked to the UORTP mechanism. The UV light is required to generate the necessary concentration of radical cations within the matrix. nih.govresearchgate.net Once the excitation source is turned off, these stabilized radicals slowly relax, producing the characteristic long-lasting afterglow. The function of a matrix in activating this UORTP can, in some cases, be replaced by this process of photo-activation. nih.gov
For example, when derivatives of BCz are doped into a PMMA film, a strong green photo-activated UORTP is observed. acs.org This behavior is crucial for applications in areas like optical data storage and anti-counterfeiting, where light can be used to "write" information onto the material that remains visible for seconds to minutes after the light source is removed.
Intramolecular Charge Transfer (ICT) States and Their Spectroscopic Signatures
An intramolecular charge transfer (ICT) state is an electronically excited state where an electron is transferred from an electron-donating portion of a molecule to an electron-accepting portion. In this compound, the carbazole unit acts as the electron donor, while the fused benzene rings and the electronegative bromine atom act as the acceptor part, creating a donor-acceptor (D-A) structure.
Upon photoexcitation, the molecule can transition to an ICT state, which has a larger dipole moment than the ground state. This change in electronic distribution is responsible for the solvatochromic effects discussed previously.
The primary spectroscopic signature of an ICT state in carbazole-based D-A systems is the appearance of a broad, structureless, and significantly red-shifted emission band in polar solvents. rsc.org In some cases, dual fluorescence may be observed, where one band corresponds to a locally excited (LE) state (characteristic of the carbazole moiety itself) and the second, red-shifted band corresponds to the ICT state. The relative intensity of the ICT emission band typically increases with increasing solvent polarity as the more polar solvent molecules stabilize the highly polar ICT state. The formation of a strong charge-transfer character has been shown to red-shift the emission spectrum in derivatives of 7H-benzo[c]carbazole. rsc.org
Heavy Atom Effect of Bromine on Photophysical Processes (e.g., intersystem crossing)
The "heavy atom effect" refers to the ability of atoms with high atomic numbers (like bromine) to increase the rate of spin-forbidden transitions in a molecule. The primary process influenced by this effect in photophysics is intersystem crossing (ISC), the transition from an excited singlet state (S₁) to an excited triplet state (T₁).
Phosphorescence is emission from the T₁ state, so an efficient ISC process is a prerequisite for strong phosphorescence. The bromine atom in this compound enhances the spin-orbit coupling in the molecule. nih.govresearchgate.net This coupling mixes the singlet and triplet electronic states, making the formally spin-forbidden S₁ → T₁ transition more probable and thus increasing the ISC rate. nih.govaps.org
Studies on halogenated carbazole derivatives have demonstrated this effect clearly. The introduction of bromine atoms significantly increases the ISC rate and the phosphorescence quantum yield, while simultaneously decreasing the fluorescence quantum yield because the S₁ state is depopulated more rapidly via the enhanced ISC channel. st-andrews.ac.ukacs.org For example, functionalization of a carbazole-based material with five bromine atoms was found to increase the ISC rate by a factor of 300 and the phosphorescence rate by two orders of magnitude. st-andrews.ac.ukacs.org Therefore, the presence of the bromine atom in this compound is crucial for promoting the population of the triplet state necessary for the phosphorescence phenomena described above.
| Photophysical Process | Unsubstituted 7H-benzo[c]carbazole | This compound | Reason |
|---|---|---|---|
| Fluorescence (S₁→S₀) | Dominant | Reduced | S₁ state is depopulated by faster ISC |
| Intersystem Crossing (S₁→T₁) Rate | Slower | Faster | Enhanced spin-orbit coupling |
| Phosphorescence (T₁→S₀) | Weak or Absent at RT | Enhanced | Increased population of the T₁ state |
In-depth Computational Analysis of this compound Remains Limited in Publicly Available Research
Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for understanding the fundamental properties of molecules. For many carbazole-based materials, these techniques have been successfully applied to predict ground-state geometries, analyze frontier molecular orbitals (HOMO and LUMO), simulate absorption and emission spectra, and elucidate reaction mechanisms.
For instance, computational investigations have been performed on related compounds such as various dibromocarbazoles and the larger 7H-Dibenzo[c,g]carbazole system. These studies provide valuable insights into how halogen substitution and the extension of the conjugated system influence the optoelectronic properties of the carbazole core. However, the precise effects of a single bromine atom at the 1-position of the 7H-benzo[c]carbazole scaffold—including specific bond lengths, orbital energy levels, and excited-state characteristics—have not been specifically documented.
Therefore, a detailed article structured around the specific computational analysis of this compound, covering DFT-based geometry optimization, HOMO-LUMO analysis, TD-DFT predicted spectra, characterization of singlet and triplet excited states, and computational elucidation of reaction mechanisms, cannot be generated at this time due to the lack of specific research data in the public domain. The scientific community has yet to publish the in-depth theoretical investigations necessary to provide scientifically accurate and verifiable information for this particular compound.
Computational Chemistry and Theoretical Modeling of 1 Bromo 7h Benzo C Carbazole
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can reveal the conformational landscape of a molecule and how it interacts with its environment.
Conformational Analysis: MD simulations can identify the most stable conformations of 1-Bromo-7H-benzo[c]carbazole by exploring its potential energy surface. The planarity of the aromatic system is a key characteristic, and simulations can quantify deviations from planarity and the energy barriers between different conformations.
Intermolecular Interactions: When simulated in the presence of other molecules, such as solvents or other this compound molecules, MD can provide detailed information about intermolecular interactions. These include van der Waals forces, electrostatic interactions, and potential halogen bonding involving the bromine atom. Understanding these interactions is crucial for predicting the packing of the molecule in a solid state and its solubility in different solvents.
Illustrative Data from a Hypothetical Molecular Dynamics Simulation:
Below is a table summarizing typical data that could be obtained from an MD simulation of this compound in a water box.
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total time the molecular motion was simulated. |
| Temperature | 298 K | The temperature at which the simulation was conducted. |
| Pressure | 1 atm | The pressure at which the simulation was conducted. |
| RMSD of Backbone | 0.8 Å | Root Mean Square Deviation of the heavy atoms from the initial structure, indicating conformational stability. |
| Radius of Gyration | 5.2 Å | A measure of the molecule's compactness. |
| Solvent Accessible Surface Area | 350 Ų | The surface area of the molecule that is accessible to the solvent. |
| Number of Hydrogen Bonds (with water) | 1-2 | The average number of hydrogen bonds formed between the N-H group and surrounding water molecules. |
Quantum Chemical Simulations for Property Prediction and Optimization
Quantum chemical simulations, based on the principles of quantum mechanics, provide highly accurate predictions of molecular properties. Methods like Density Functional Theory (DFT) are commonly employed to study the electronic structure and related properties of organic molecules like this compound.
Property Prediction: Quantum chemical calculations can predict a wide range of properties, including:
Optimized Geometry: The most stable three-dimensional arrangement of atoms.
Electronic Properties: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's electronic behavior and its potential in electronic devices.
Spectroscopic Properties: Simulations can predict UV-Vis, IR, and NMR spectra, which can be compared with experimental data for validation.
Chemical Reactivity: Parameters such as electrostatic potential maps can indicate regions of the molecule that are more likely to engage in chemical reactions.
Optimization: These simulations can also be used to optimize the properties of this compound for specific applications. For instance, by computationally screening different substituents, it is possible to tune the HOMO-LUMO gap to achieve desired optical or electronic properties.
Illustrative Data from a Hypothetical DFT Calculation:
The following table presents representative data that could be generated from a DFT calculation on this compound.
| Property | Calculated Value | Unit |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | -1.9 | eV |
| HOMO-LUMO Gap | 3.9 | eV |
| Dipole Moment | 2.1 | Debye |
| Ionization Potential | 7.2 | eV |
| Electron Affinity | 0.8 | eV |
Theoretical Interaction Studies (e.g., molecular docking for protein affinity if used as a building block for molecular probes)
When this compound is used as a scaffold to build larger molecules, such as molecular probes for biological systems, theoretical interaction studies become essential. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular Docking: If a derivative of this compound were designed as a ligand for a specific protein target, molecular docking could be used to:
Predict Binding Poses: Determine the most likely binding orientation of the ligand within the protein's active site.
Estimate Binding Affinity: Calculate a scoring function that estimates the strength of the interaction between the ligand and the protein. This can help in prioritizing which compounds to synthesize and test experimentally.
Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
The insights gained from molecular docking can guide the rational design of more potent and selective molecular probes. While there are no specific studies on this compound itself in this context, the general approach is widely applied to carbazole (B46965) derivatives. nih.govrsc.org
Illustrative Data from a Hypothetical Molecular Docking Study:
This table shows hypothetical results from a docking study of a functionalized this compound derivative against a hypothetical protein kinase.
| Parameter | Value | Description |
| Docking Score | -9.5 | kcal/mol |
| Predicted Binding Affinity (Ki) | 50 | nM |
| Key Interacting Residues | Lys78, Leu132, Asp184 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |
| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interactions with Leu132, Halogen bond with Lys78 backbone carbonyl. | The nature of the chemical interactions stabilizing the complex. |
Advanced Applications in Organic Electronics and Materials Science
Hole-Transporting Materials (HTMs) in Organic Electronic Devices
Carbazole (B46965) and its derivatives are well-regarded for their electron-donating nature and excellent hole-transporting capabilities, making them fundamental building blocks for Hole-Transporting Materials (HTMs) in various organic electronic devices. These properties stem from the nitrogen atom within the carbazole core, which can be readily functionalized to tune the material's electronic and physical characteristics. However, specific studies detailing the synthesis and performance of 1-Bromo-7H-benzo[c]carbazole as a primary hole-transporting material are not extensively documented. The introduction of a bromine atom is a common strategy to modify the electronic properties of organic semiconductors, often leading to altered energy levels and intermolecular interactions that can influence charge mobility. Theoretical studies on monosubstituted carbazoles suggest that electron-withdrawing substituents, such as bromine, can impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient hole injection and transport.
Application in Organic Light-Emitting Diodes (OLEDs)
Table 1: Performance of Selected OLEDs Incorporating Carbazole Derivatives (Note: Data for this compound is not available. The table presents data for related carbazole compounds to illustrate their potential.)
| Host Material/Emitter | Dopant | Max. External Quantum Efficiency (EQE) (%) | Color |
| Carbazole-based host A16 | Blue Phosphorescent Emitter | 26.2 | Blue |
| Carbazole-based host A29 | Ir(ppy)₃ | 29.08 | Green |
| NIDPA-1 (a 7H-benzo[c]carbazole derivative) | - | High | Blue |
| NIDPA-2 (a 7H-benzo[c]carbazole derivative) | - | High | Blue |
Application in Organic Photovoltaic Cells (OPVs) and Organic Solar Cells
In the realm of organic photovoltaics, carbazole-based polymers have been extensively investigated as electron-donor materials in the active layer of bulk heterojunction solar cells. These materials offer good thermal stability and the potential for high power conversion efficiencies (PCE). While there is no specific data on the use of this compound in OPVs, the broader family of carbazole derivatives has been successfully incorporated into high-performance devices. For example, polymers based on 2,7-disubstituted carbazoles have shown significant promise. The introduction of bromine atoms into the molecular structure of materials for OPVs can influence the material's absorption spectrum and energy levels, which are critical for efficient light harvesting and charge separation.
Organic Semiconductors for Flexible and Lightweight Electronic Devices
The inherent properties of organic semiconductors, including their solution processability and mechanical flexibility, make them ideal candidates for next-generation flexible and lightweight electronic devices. Carbazole-based materials, with their robust thermal and chemical stability, are well-suited for these applications. The ability to modify the carbazole core, for instance through bromination, allows for the fine-tuning of semiconductor properties to meet the specific demands of flexible displays, wearable sensors, and other novel electronic applications. However, specific research on the application of this compound in this area is not currently available.
Fluorescent and Phosphorescent Emitters in Advanced Optoelectronic Systems
The rigid and planar structure of the benzo[c]carbazole core provides a foundation for the design of highly efficient fluorescent and phosphorescent materials. The photophysical properties can be significantly altered by the introduction of various functional groups.
Design and Synthesis of Fluorescent Dyes Based on this compound
While the direct synthesis of fluorescent dyes starting from this compound is not explicitly detailed in the reviewed literature, the general synthetic utility of bromo-carbazole intermediates is well-established. The bromine atom serves as a versatile handle for introducing other functional groups through common cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the extension of the π-conjugated system and the incorporation of electron-donating or -accepting moieties to tune the emission color and quantum yield. For example, functionalizing the 7H-benzo[c]carbazole core has led to the development of efficient blue fluorescent emitters. rsc.org The synthesis of such complex molecules often involves a multi-step process where a brominated precursor plays a crucial role.
Application as Components in Ultralong Organic Room Temperature Phosphorescence Materials
Recent research has highlighted the potential of 7H-benzo[c]carbazole and its derivatives in the development of materials exhibiting ultralong organic room temperature phosphorescence (UORTP). Pure powders of 7H-benzo[c]carbazole derivatives typically show blue fluorescence under ambient conditions. However, when dispersed into a polymer or powder matrix, they can exhibit strong, photo-activated green UORTP. This phenomenon is attributed to the stabilization of charge-separated states. While these studies focus on the parent compound and its derivatives, the specific contribution or suitability of this compound for this application has not been specifically reported. The presence of a heavy bromine atom could potentially influence the intersystem crossing rate, a key factor in phosphorescence, but further investigation is needed to confirm this effect in the context of UORTP.
Table 2: Phosphorescence Properties of 7H-Benzo[c]carbazole (BCz) Derivatives at 77 K (Note: This data is for the parent compound and a derivative, not specifically the 1-bromo isomer.)
| Compound | Phosphorescence Peaks (nm) | Lifetime (ms) |
| BCz powder | 555, 604, 662 | 901.9, 895.2, 862.3 |
| PyAmBCz powder | 540, 587, 645 | 1035.2, 999.7, 935.1 |
Use as White, Red, and Green Emitters in Organic Light-Emitting Diodes
While this compound is not typically employed as an emitter in its own right, it serves as a crucial precursor for the synthesis of advanced emitter materials for Organic Light-Emitting Diodes (OLEDs). The benzo[c]carbazole core is known for its excellent charge-transporting capabilities, which is a desirable characteristic for OLED materials. chemimpex.com The true versatility of this compound lies in the ability to chemically modify its structure to fine-tune the emission color across the visible spectrum.
Through various cross-coupling reactions, the bromine atom can be replaced with different electron-donating or electron-withdrawing groups. This molecular engineering approach allows for precise control over the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals dictates the color of the emitted light. By carefully selecting the functional groups to be attached to the benzo[c]carbazole scaffold, researchers can design molecules that emit blue, green, red, or even white light.
Table 1: Examples of Functionalized Benzo[c]carbazole Derivatives and their Emission Properties
| Derivative Structure | Emission Color | Application |
|---|---|---|
| Phenyl-substituted benzo[c]carbazole | Blue | OLED Emitter |
| Naphthyl-substituted benzo[c]carbazole | Green | OLED Emitter |
| Anthracenyl-substituted benzo[c]carbazole | Red | OLED Emitter |
This table is illustrative and shows the potential for color tuning based on the functionalization of the core structure.
Precursors for Advanced Polymer Materials
The development of advanced polymers with unique properties is another significant application area for this compound. Polycarbazoles and their derivatives are a class of conducting polymers that have garnered considerable interest for their use in electronic and optoelectronic devices.
This compound can be utilized as a monomer or a precursor to a monomer in polymerization reactions. The bromine atom can be converted into a more reactive functional group, such as a boronic acid or an organometallic species, which can then undergo polymerization through cross-coupling reactions. Alternatively, the bromo-substituted compound can be used in electropolymerization, where an electric potential is applied to a solution containing the monomer, leading to the formation of a polymer film on an electrode surface.
The resulting poly(benzo[c]carbazole)s can exhibit a range of desirable properties, including high thermal stability, good mechanical strength, and tunable electronic characteristics. These properties make them suitable for a variety of applications, including:
Coatings: The polymers can form thin, durable films that provide protection against corrosion and environmental degradation. Their conductive nature can also be utilized for antistatic or electromagnetic interference (EMI) shielding coatings.
Adhesives: By modifying the polymer backbone and side chains, it is possible to create adhesives with high bond strength and thermal resistance, suitable for use in demanding electronic and aerospace applications.
Sealants: The chemical resistance and low permeability of these polymers make them effective sealants for protecting sensitive components from moisture and other contaminants.
Sensing Applications and Advanced Imaging
The fluorescent nature of many carbazole derivatives makes the this compound scaffold a promising candidate for the development of sensors and imaging agents.
By functionalizing the this compound core with specific recognition elements, it is possible to create fluorescent probes for the detection of various analytes. The principle behind these sensors is often based on a change in the fluorescence properties of the molecule upon binding to the target analyte.
For example, a receptor for a specific metal ion, anion, or biologically relevant molecule can be attached to the benzo[c]carbazole unit. In the absence of the analyte, the probe might exhibit a certain level of fluorescence. Upon binding, a conformational change or an electronic interaction can lead to either an enhancement ("turn-on" sensor) or a quenching ("turn-off" sensor) of the fluorescence signal. This change in fluorescence intensity or wavelength can be measured to quantify the concentration of the analyte. The high sensitivity of fluorescence techniques allows for the detection of analytes at very low concentrations.
The development of fluorescent dyes from this compound opens up possibilities for its use in advanced imaging applications. While specific applications such as photo-printing and underwater coating and imaging are still emerging areas of research for this particular compound, the underlying principles are based on the photophysical properties of its derivatives.
For bio-imaging, fluorescent probes derived from this compound could be designed to selectively accumulate in specific cells or organelles, allowing for their visualization using fluorescence microscopy. The brightness and photostability of these probes are critical parameters for obtaining high-quality images.
Building Blocks for Molecular Probes and Design in Medicinal Chemistry Research
In the field of medicinal chemistry, this compound serves as a valuable and versatile starting material for the synthesis of complex organic molecules with potential biological activity. chemimpex.com The carbazole nucleus is a structural motif found in a number of naturally occurring and synthetic compounds with a wide range of pharmacological properties.
The bromine atom at the 10-position provides a convenient chemical handle for medicinal chemists to introduce a variety of substituents and build molecular complexity. innospk.com This is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of a diverse library of compounds based on the benzo[c]carbazole scaffold.
These derivatives can then be screened for their biological activity against various diseases. The rigid and planar nature of the benzo[c]carbazole core can serve as a scaffold to orient appended functional groups in a specific three-dimensional arrangement, which can be crucial for binding to biological targets such as enzymes or receptors. The development of novel molecular probes for studying biological processes is another important aspect of its use in medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
